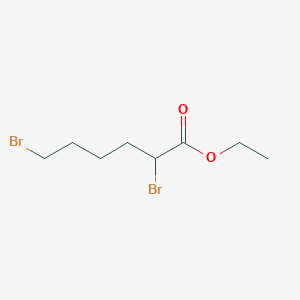
Hexanoic acid, 2,6-dibromo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 2,6-dibromo-, ethyl ester is an organic compound with the molecular formula C8H14Br2O2 It is a derivative of hexanoic acid, where two bromine atoms are substituted at the 2nd and 6th positions, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2,6-dibromo-, ethyl ester can be synthesized through the bromination of hexanoic acid followed by esterification. The typical synthetic route involves:
Bromination: Hexanoic acid is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2nd and 6th positions.
Esterification: The dibromohexanoic acid is then reacted with ethanol (C2H5OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient bromination and esterification. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2,6-dibromo-, ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction: The compound can be reduced to hexanoic acid, 2,6-dibromo-, by using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of water and an acid or base catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Products include hexanoic acid derivatives with substituted nucleophiles.
Reduction: Hexanoic acid, 2,6-dibromo-.
Hydrolysis: Hexanoic acid, 2,6-dibromo-, and ethanol.
Scientific Research Applications
Hexanoic acid, 2,6-dibromo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which hexanoic acid, 2,6-dibromo-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Hexanoic acid, 2,6-dibromo-, ethyl ester can be compared with other similar compounds such as:
Hexanoic acid, ethyl ester: Lacks bromine atoms, resulting in different reactivity and applications.
Hexanoic acid, 2-bromo-, ethyl ester:
Hexanoic acid, 2,6-dichloro-, ethyl ester: Substituted with chlorine instead of bromine, affecting its reactivity and biological activity.
Properties
Molecular Formula |
C8H14Br2O2 |
|---|---|
Molecular Weight |
302.00 g/mol |
IUPAC Name |
ethyl 2,6-dibromohexanoate |
InChI |
InChI=1S/C8H14Br2O2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-6H2,1H3 |
InChI Key |
BVUNSDLVOISXLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















